1-Iodyl-3-nitro-benzene
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Overview
Description
1-Iodyl-3-nitro-benzene, also known as 1-Iodo-3-nitrobenzene, is an aromatic compound with the molecular formula C6H4INO2. It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodyl-3-nitro-benzene can be synthesized through a multi-step process involving the nitration of iodobenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar nitration processes but on a larger scale. The reaction is carried out in specialized reactors designed to handle the corrosive nature of the acids and the heat generated during the reaction. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Iodyl-3-nitro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used along with hydrogen gas.
Major Products:
Substitution: Products include compounds where the iodine atom is replaced by other functional groups.
Reduction: The major product is 1-Iodo-3-aminobenzene.
Scientific Research Applications
1-Iodyl-3-nitro-benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodyl-3-nitro-benzene involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atom, being a good leaving group, facilitates substitution reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
- 1-Iodo-4-nitrobenzene
- 1-Iodo-2-nitrobenzene
- 3-Iodonitrobenzene
Comparison: 1-Iodyl-3-nitro-benzene is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, 1-Iodo-3-nitrobenzene has distinct electronic and steric properties that make it suitable for specific applications in synthesis and research .
Properties
CAS No. |
16825-78-8 |
---|---|
Molecular Formula |
C6H4INO4 |
Molecular Weight |
281.00 g/mol |
IUPAC Name |
1-iodyl-3-nitrobenzene |
InChI |
InChI=1S/C6H4INO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H |
InChI Key |
PSLSYWRHLJIBMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I(=O)=O)[N+](=O)[O-] |
Origin of Product |
United States |
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